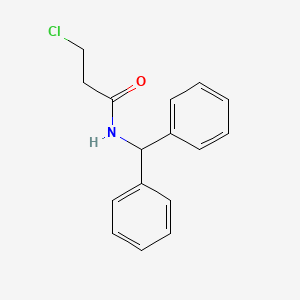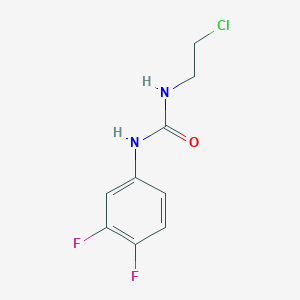
2-Chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a methyl group, and a phenylpiperidinyl moiety attached to the acetamide backbone
Métodos De Preparación
The synthesis of 2-Chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-phenylpiperidine and chloroacetyl chloride.
Reaction Conditions: The reaction between 1-phenylpiperidine and chloroacetyl chloride is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Reaction Mechanism: The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Análisis De Reacciones Químicas
2-Chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The acetamide group can be hydrolyzed in the presence of acids or bases to form corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Aplicaciones Científicas De Investigación
2-Chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Pharmacology: The compound is studied for its potential biological activities, such as analgesic and anti-inflammatory properties.
Chemical Biology: It is used in the development of chemical probes to study biological pathways and molecular targets.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-Chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide can be compared with other similar compounds, such as:
2-Chloro-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
Phenoxyacetamide Derivatives: These compounds have a phenoxy group instead of a phenylpiperidinyl moiety, leading to different chemical and biological properties.
Indole Derivatives: These compounds contain an indole ring, which imparts unique pharmacological activities compared to acetamides.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylpiperidinyl moiety, which can influence its biological activity and chemical reactivity.
Propiedades
IUPAC Name |
2-chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-16(14(18)10-15)13-8-5-9-17(11-13)12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXILGFLBXWFAED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C2=CC=CC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2928858.png)

![2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2928861.png)
![2-chloro-N-cyclopropyl-N-{[4-(propan-2-yl)phenyl]methyl}acetamide](/img/structure/B2928862.png)

![(1R,2S)-2-(1H-Imidazo[4,5-b]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B2928866.png)




![2-bromo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2928875.png)
![methyl 4-[3-(2-amino-1,3-thiazol-4-yl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B2928876.png)


